
3,4-Bis(dicyclohexylphosphino)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(dicyclohexylphosphino)thiophene is a chemical compound with the molecular formula C28H46P2S. It is a diphosphine ligand, which means it contains two phosphine groups attached to a thiophene ring. This compound is known for its applications in catalysis, particularly in transition-metal-catalyzed reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(dicyclohexylphosphino)thiophene typically involves the reaction of thiophene with dicyclohexylphosphine. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3,4-Bis(dicyclohexylphosphino)thiophene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: It can coordinate with transition metals to form complexes that are active in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Coordination: Transition metals like nickel, palladium, and platinum are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted thiophenes.
Coordination: Metal-phosphine complexes.
科学的研究の応用
3,4-Bis(dicyclohexylphosphino)thiophene has several applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which 3,4-Bis(dicyclohexylphosphino)thiophene exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals, stabilizing them and facilitating various catalytic cycles. The phosphine groups donate electron density to the metal center, enhancing its reactivity. This coordination can activate the metal for bond formation and cleavage reactions .
類似化合物との比較
Similar Compounds
1,2-Bis(dicyclohexylphosphino)ethane (dcype): Another diphosphine ligand with similar applications in catalysis.
Triphenylphosphine: A widely used monophosphine ligand.
1,3-Bis(diphenylphosphino)propane (dppp): A diphosphine ligand with a different backbone structure.
Uniqueness
3,4-Bis(dicyclohexylphosphino)thiophene is unique due to its thiophene backbone, which provides additional stability and electronic properties compared to other diphosphine ligands. This uniqueness makes it particularly effective in certain catalytic applications, such as the C-H activation and cross-coupling reactions .
特性
分子式 |
C28H46P2S |
|---|---|
分子量 |
476.7 g/mol |
IUPAC名 |
dicyclohexyl-(4-dicyclohexylphosphanylthiophen-3-yl)phosphane |
InChI |
InChI=1S/C28H46P2S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-31-22-28(27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h21-26H,1-20H2 |
InChIキー |
LOXJRCIDKVLPQL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CSC=C3P(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
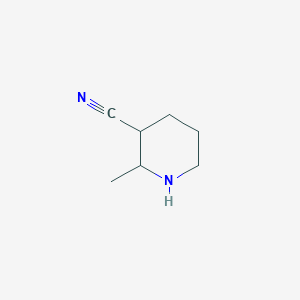
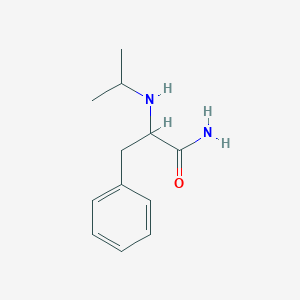

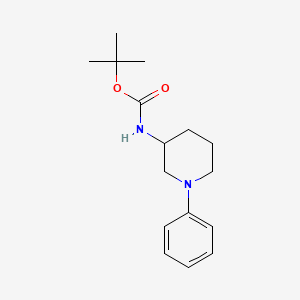
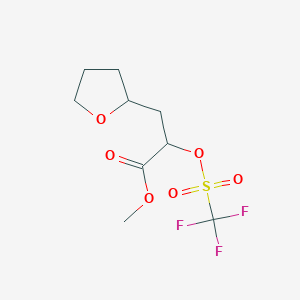
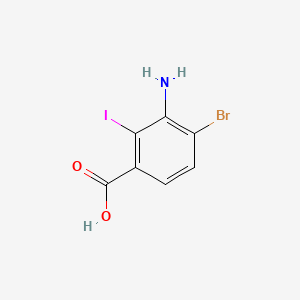
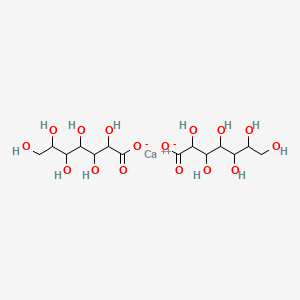
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
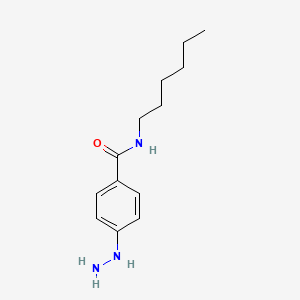
![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)
